tert-Butyl (1-benzylazetidin-3-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is often achieved through multi-step organic reactions. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized compound, which is an intermediate for CCR2 antagonists . Another method includes the use of tert-butanesulfinyl aldimines and ketimines as precursors for the synthesis of protected 1,2-amino alcohols, which are then transformed into the desired products . Additionally, a practical synthesis approach using the Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation has been described for the production of a tert-butyl carbamate derivative used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to various other functional groups depending on the target molecule. The presence of chiral centers in these molecules is crucial for their activity, and thus, enantioselective synthesis is often employed to achieve the desired stereochemistry .
Chemical Reactions Analysis
The tert-butyl carbamate derivatives undergo various chemical reactions, including iodolactamization, addition of organometallic reagents to N-sulfinyl aldimines and ketimines, and cyclopropanation. These reactions are tailored to introduce specific functional groups and to construct the core structure of the target molecules. The tert-butyl group serves as a protecting group for the nitrogen atom in the carbamate, which can be removed upon completion of the synthesis to yield the free amine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-Butyl (1-benzylazetidin-3-yl)carbamate are not detailed in the provided papers, the tert-butyl carbamate derivatives in general are known for their stability and ability to serve as intermediates in organic synthesis. The tert-butyl group imparts steric bulk, which can influence the reactivity and solubility of the compounds. The carbamate moiety is a versatile functional group that can participate in further chemical transformations, such as deprotection and coupling reactions, to yield a wide range of amines and related compounds .
Scientific Research Applications
1. Structural Characterization and Molecular Interactions
Research has explored the structural characterization of carbamate derivatives, including tert-butyl carbamate derivatives. These studies involved analyzing the nature of interactions in these compounds, particularly focusing on hydrogen bonds and other molecular interactions, which are essential for understanding their chemical properties and potential applications (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
2. Metalation and Alkylation Studies
Research on tert-butyl carbamate derivatives has also included their ability to undergo metalation, a process important for various chemical reactions. For example, studies have shown that these derivatives can effectively react with electrophiles after metalation, a key step in synthesizing complex molecules (Sieburth, Somers, & O'hare, 1996).
3. Synthesis of Natural Product Intermediates
Another significant application of tert-butyl carbamate derivatives is in the synthesis of intermediates for natural products. For instance, these compounds have been used in synthesizing intermediates of jaspine B, a natural product with cytotoxic activity against various human carcinoma cell lines (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
4. Applications in Photocatalysis
In recent years, tert-butyl carbamate derivatives have found applications in photocatalysis. For example, they have been used in photoredox-catalyzed reactions, showcasing their versatility in organic synthesis and the development of new chemical pathways (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Safety And Hazards
The safety information for “tert-Butyl (1-benzylazetidin-3-yl)carbamate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-(1-benzylazetidin-3-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-13-10-17(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOIZPTXNMBINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659978 | |
Record name | tert-Butyl (1-benzylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-benzylazetidin-3-yl)carbamate | |
CAS RN |
1000577-78-5 | |
Record name | tert-Butyl (1-benzylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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